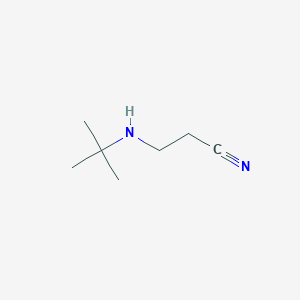

3-(tert-BUTYLAMINO)PROPIONITRILE

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(tert-butylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-7(2,3)9-6-4-5-8/h9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXPYBHONIFYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373786 | |

| Record name | 3-(tert-BUTYLAMINO)PROPIONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21539-53-7 | |

| Record name | 3-[(1,1-Dimethylethyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21539-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-BUTYLAMINO)PROPIONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21539-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-(tert-BUTYLAMINO)PROPIONITRILE

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic building block with significant applications in research and development, particularly within the pharmaceutical industry. The document delineates its fundamental chemical and physical properties, anchored by its CAS number 21539-53-7. We will explore its primary synthesis pathway, offering insights into the reaction mechanism and process considerations. Furthermore, this guide details established analytical methodologies for characterization and quality control, outlines critical safety and handling protocols based on current GHS classifications, and discusses its emerging role as a versatile scaffold in medicinal chemistry. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.

This compound is a secondary amine and a nitrile, a structural combination that makes it a valuable intermediate in organic synthesis. Its identity is unequivocally established by the Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 21539-53-7[1][2][3][4]

The CAS number serves as a universal identifier, crucial for unambiguous database searches, regulatory compliance, and procurement. It ensures that researchers are referencing the exact same chemical entity, eliminating confusion with isomers or related compounds.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 21539-53-7 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄N₂ | [1][2][4] |

| Molecular Weight | 126.20 g/mol | [1][2][4] |

| IUPAC Name | 3-(tert-butylamino)propanenitrile | [4] |

| InChIKey | DGXPYBHONIFYLU-UHFFFAOYAZ | [4] |

| Appearance | Colorless to Very Pale Yellow Liquid | [5] |

| Boiling Point | 81-83 °C (at 10 mmHg) | [4] |

| Density | 0.86 g/mL | [4] |

Part 2: Synthesis Pathway and Mechanistic Insights

The most common and industrially viable method for synthesizing this compound is through the Michael addition (or cyanoethylation) of tert-butylamine to acrylonitrile. This reaction is efficient and proceeds under relatively mild conditions.

Causality of Experimental Design: The choice of reactants is based on the desired product structure. Tert-butylamine provides the secondary amine and the bulky tert-butyl group, which can be crucial for modulating the steric and electronic properties of downstream drug candidates. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which activates the carbon-carbon double bond for nucleophilic attack by the amine. The reaction is often carried out without a catalyst, although a weak acid or base can sometimes be used to modulate reactivity. The process is typically performed at elevated temperatures to ensure a reasonable reaction rate.[6][7]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 21539-53-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

3-(tert-BUTYLAMINO)PROPIONITRILE molecular weight

An In-depth Technical Guide to 3-(tert-BUTYLAMINO)PROPIONITRILE

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles and authoritative data.

Core Physicochemical Properties

This compound is a valuable organic building block characterized by the presence of a secondary amine and a nitrile functional group. This unique structure allows for diverse chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | [1][2] |

| Molecular Formula | C₇H₁₄N₂ | [1][2][3] |

| CAS Number | 21539-53-7 | [1][2] |

| Boiling Point | 81-83 °C (at 10 mmHg) | [4] |

| Density | 0.86 g/mL | [4] |

| IUPAC Name | 3-(tert-butylamino)propanenitrile | [4] |

| InChIKey | DGXPYBHONIFYLU-UHFFFAOYAZ | [4] |

Synthesis and Purification: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of tert-butylamine to acrylonitrile.

Underlying Chemistry: The Michael Addition

The reaction proceeds via the nucleophilic attack of the nitrogen atom in tert-butylamine on the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack. This choice of reaction is favored due to its high atom economy and typically straightforward execution. The reaction is often performed without a catalyst, although acidic or basic catalysts can be used to modulate reaction rates. Temperature control is crucial; while elevated temperatures (80-160 °C) can increase the reaction rate, they may also lead to the formation of byproducts.[5]

Visualized Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on the general principles for the synthesis of aminopropionitriles.[5][6] Caution: Acrylonitrile is highly flammable and toxic. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Charge Amine: Charge the flask with tert-butylamine. A slight molar excess of the amine is often used to ensure complete consumption of the acrylonitrile.

-

Controlled Addition: Cool the flask in an ice bath. Add acrylonitrile dropwise from the dropping funnel to the stirred tert-butylamine. The dropwise addition is critical to control the exothermic nature of the reaction and prevent a dangerous temperature spike.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Purification: Once the reaction is complete, the crude product is purified by fractional distillation under reduced pressure. This is necessary because the product has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition. The fraction collected at 81-83 °C and 10 mmHg corresponds to the pure this compound.[4]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This serves as a self-validating system for the synthesis protocol.

Analytical Workflow

Caption: A logical workflow for the analytical validation of the final product.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals corresponding to the tert-butyl group (a singlet at ~1.1 ppm, integrating to 9H), and two methylene groups (triplets between 2.5 and 3.0 ppm, each integrating to 2H), along with a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the seven carbon atoms, including the nitrile carbon (C≡N) at a characteristic downfield shift (~118 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the two methylene carbons of the propionitrile backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. A sharp, medium-intensity peak around 2245 cm⁻¹ is indicative of the nitrile (C≡N) stretch. A peak in the range of 3300-3500 cm⁻¹ will correspond to the N-H stretch of the secondary amine.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion (M⁺) peak corresponding to the molecular weight of 126.20.[3][7] Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety.

Safety, Handling, and Storage

Working with this compound and its precursors requires strict adherence to safety protocols. The parent compound class, nitriles, can be toxic.

Hazard Identification

-

Toxicity: Propionitriles are generally considered harmful if swallowed, inhaled, or in contact with skin.[7][8] They can cause skin and serious eye irritation.[7]

-

Flammability: The compound is a liquid and should be handled away from ignition sources.[9] The precursor, acrylonitrile, is highly flammable.

-

Precursor Hazards: Acrylonitrile is a known carcinogen and is highly toxic.[6] All handling must occur within a certified chemical fume hood.

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[10]

-

Ventilation: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It should be kept away from strong oxidizing agents, acids, and bases.[9]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Prevent it from entering drains or waterways.[10]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthesis routes. A thorough understanding of its synthesis via Michael addition, coupled with a rigorous analytical characterization workflow, ensures the procurement of high-purity material for research and development. Adherence to stringent safety protocols is paramount throughout its handling and use. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their work.

References

-

This compound, min 99%, 100 grams . HBARSCI. [Link]

-

3-(Butylamino)propionitrile . NIST WebBook. [Link]

-

3-(Butylamino)propionitrile | C7H14N2 | CID 136495 . PubChem - NIH. [Link]

-

SAFETY DATA SHEET - Propionitrile . Airgas. [Link]

-

This compound | C7H14N2 | CID 2757246 . PubChem - NIH. [Link]

-

Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... . ResearchGate. [Link]

-

β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE . Organic Syntheses. [Link]

- Preparation of 3-aminopropionitriles.

-

Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion . Kanazawa University Repository. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-(Butylamino)propionitrile [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-(Butylamino)propionitrile | C7H14N2 | CID 136495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. airgas.com [airgas.com]

- 9. fishersci.com [fishersci.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

3-(tert-BUTYLAMINO)PROPIONITRILE chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(tert-BUTYLAMINO)PROPIONITRILE

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound (CAS No. 21539-53-7). As a bifunctional molecule featuring a sterically hindered secondary amine and a reactive nitrile group, this compound serves as a valuable building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and spectroscopic profile. All protocols and data are presented to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₇H₁₄N₂, possesses a unique combination of functional groups that dictate its chemical behavior. The bulky tert-butyl group attached to the secondary amine imparts significant steric hindrance, influencing its nucleophilicity and the stability of its derivatives. The terminal nitrile group is a versatile functional handle for transformations into amines, carboxylic acids, amides, and heterocycles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21539-53-7 | [1][2] |

| Molecular Formula | C₇H₁₄N₂ | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| Boiling Point | 81-83 °C (at 10 mmHg) | [1][3] |

| Density | 0.86 g/mL | [1] |

| SMILES | CC(C)(C)NCCC#N | [1] |

| Physical Form | Liquid | [4] |

| InChIKey | DGXPYBHONIFYLU-UHFFFAOYAZ | [1] |

Synthesis and Purification

The most direct and industrially scalable route to this compound is the aza-Michael addition of tert-butylamine to acrylonitrile.[5] This reaction is a classic conjugate addition where the amine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.

Causality of Experimental Design

The choice of reaction conditions is critical for achieving high yield and purity. The reaction can proceed without a catalyst, but it is often sluggish. Base catalysts are commonly employed to deprotonate the amine, increasing its nucleophilicity. However, strong bases can also promote the polymerization of acrylonitrile, a significant side reaction.[6] For this reason, the reaction is often performed using an excess of the amine reactant, which can act as both the nucleophile and a mild base, or with biocatalysts like lipases, which can offer higher selectivity under milder conditions.[5] A solvent-free approach is often preferred for green chemistry considerations and to maximize reactant concentration.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Aza-Michael Addition

This protocol is a representative procedure adapted from general methods for the cyanoethylation of amines.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine (1.5 equivalents). Rationale: Using an excess of the amine helps to drive the reaction to completion and minimizes the self-polymerization of acrylonitrile.

-

Reagent Addition: While stirring, add acrylonitrile (1.0 equivalent) dropwise to the flask. An initial exotherm may be observed. Maintain the temperature below 40 °C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Isolation and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess tert-butylamine and any unreacted acrylonitrile are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation (boiling point 81-83 °C at 10 mmHg) to yield the pure this compound as a colorless liquid.[1][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below are the expected spectral data based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous confirmation of the carbon skeleton and the relative number of protons in different environments.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.85 | Triplet | 2H | N-CH₂ -CH₂-CN | Adjacent to the electron-withdrawing secondary amine. |

| ~2.45 | Triplet | 2H | N-CH₂-CH₂ -CN | Adjacent to the electron-withdrawing nitrile group. |

| ~1.10 | Singlet | 9H | C(CH₃ )₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| ~1.30 | Broad Singlet | 1H | N-H | The N-H proton signal is often broad and its chemical shift is concentration-dependent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~119 | -C ≡N | Typical chemical shift for a nitrile carbon.[9] | | ~50.5 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. | | ~42.0 | N-CH₂ -CH₂-CN | Carbon alpha to the nitrogen atom. | | ~29.0 | C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. | | ~16.5 | N-CH₂-CH₂ -CN | Carbon alpha to the nitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| ~3300-3350 | N-H Stretch | Weak-Medium | Secondary Amine |

| ~2970-2870 | C-H Stretch | Strong | Aliphatic (tert-butyl and methylene) |

| ~2245 | C≡N Stretch | Medium, Sharp | Nitrile |

| ~1470 | C-H Bend | Medium | CH₂ and CH₃ |

| ~1190 | C-N Stretch | Medium | Amine |

Rationale: The nitrile stretch at ~2245 cm⁻¹ is a highly characteristic and sharp peak, providing clear evidence of this group. The N-H stretch for a secondary amine is typically a single, relatively weak band in the 3300-3500 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak ([M]⁺) at m/z = 126. A prominent fragmentation pattern would involve the loss of a methyl group (CH₃) to form a stable fragment at m/z = 111. Another key fragmentation is the alpha-cleavage adjacent to the nitrogen, leading to the loss of a propylnitrile radical, resulting in a base peak at m/z = 58, corresponding to the [C(CH₃)₃NH]⁺ fragment.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two functional groups: the secondary amine and the nitrile.

Caption: Key reaction pathways for this compound.

-

Nitrile Group Reactivity:

-

Reduction: The nitrile can be readily reduced to a primary amine using catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH₄), yielding N¹-(tert-butyl)propane-1,3-diamine.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(tert-butylamino)propanoic acid) or an amide intermediate.

-

Ritter Reaction: In the presence of a strong acid and a source of a stable carbocation (like tert-butanol), the nitrile can undergo a Ritter reaction to form an N-substituted amide.[11]

-

-

Secondary Amine Reactivity:

-

Nucleophilicity: The secondary amine is nucleophilic, though this is tempered by the steric bulk of the tert-butyl group. It can undergo acylation with acid chlorides or anhydrides and alkylation with alkyl halides.

-

Basicity: The amine is basic and will readily form ammonium salts upon treatment with acids.

-

-

Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents and strong acids.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structural analogues, such as propionitrile and other aminonitriles.[4][13] The compound should be handled as an irritant and as potentially harmful if swallowed, inhaled, or in contact with skin.

Table 5: Recommended Safety and Handling Procedures

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact, which may cause irritation.[3] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. | To minimize inhalation exposure. Amines and nitriles can have toxic properties.[4][14] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | Standard procedure for chemical eye contact to mitigate damage.[3] |

| First Aid (Skin) | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | To remove the chemical and prevent absorption or prolonged irritation. |

| First Aid (Ingestion) | Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Seek immediate medical attention. | Ingestion of nitriles can be hazardous; professional medical intervention is required. |

| Spill & Disposal | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, regional, and national regulations. | To ensure safe cleanup and proper environmental disposal. |

Applications in Research and Development

This compound is a useful intermediate in organic synthesis. The presence of two distinct and modifiable functional groups makes it a versatile building block for:

-

Pharmaceutical Synthesis: As a scaffold for the synthesis of polyamines, diamines, and heterocyclic compounds with potential biological activity.

-

Ligand Development: The diamine product, obtained after nitrile reduction, can serve as a bidentate ligand in coordination chemistry.

-

Material Science: Incorporation into polymers or functional materials where the nitrile or amine group can be used for cross-linking or further modification.

References

-

PubChem - National Institutes of Health. (n.d.). This compound. Available at: [Link]

-

PubChem - National Institutes of Health. (n.d.). 3-(Butylamino)propionitrile. Available at: [Link]

- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(42), 5848-5850.

-

Gelest, Inc. (2017). SAFETY DATA SHEET - Propionitrile. Available at: [Link]

- Gokel, G. W., et al. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.

-

SpectraBase. (n.d.). 3-(Tert-butylamino)propanenitrile. Available at: [Link]

- Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.

-

The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Available at: [Link]

-

PubChemLite. (n.d.). 3-(butylamino)propionitrile (C7H14N2). Available at: [Link]

-

SpectraBase. (n.d.). 3-(Dibutylamino)propionitrile. Available at: [Link]

-

NIST WebBook. (n.d.). Propanenitrile, 3-(methylamino)-. Available at: [Link]

-

ResearchGate. (n.d.). Reversed steric order of reactivity for tert‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Available at: [Link]

-

MDPI. (2018). Tetrabutylammonium Bromide Media Aza-Michael Addition. Available at: [Link]

-

Organic Syntheses. (2013). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available at: [Link]

-

RIAA UAEM. (2023). Aza-Michael Additions of Benzylamine to Acrylates. Available at: [Link]

- Google Patents. (1961). US3010994A - Synthesis of glutamic acid from acrylonitrile.

-

ResearchGate. (2020). Highly efficient Michael additions of acrylonitrile with alcohols. Available at: [Link]

-

PubChem - National Institutes of Health. (n.d.). Pivalonitrile. Available at: [Link]

-

Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Available at: [Link]

-

Wikipedia. (n.d.). Propionitrile. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol and tert-butylN-(3-hydroxypropyl) carbamate. Available at: [Link]

-

PubChem - National Institutes of Health. (n.d.). Propionitrile. Available at: [Link]

-

PubChem - National Institutes of Health. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol. Available at: [Link]

-

PubChem - National Institutes of Health. (n.d.). 3-Aminopropionitrile. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propionitrile. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. 21539-53-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. airgas.com [airgas.com]

An In-depth Technical Guide to the Physical Properties of 3-(tert-Butylamino)propionitrile

Introduction: Understanding the Molecular Profile of 3-(tert-Butylamino)propionitrile

This compound, identified by CAS Number 21539-53-7, is a bifunctional organic molecule featuring a secondary amine and a nitrile group.[1][2][3] Its structure, characterized by a sterically hindered tert-butyl group attached to a nitrogen atom and a flexible propionitrile chain, imparts a unique combination of physical and chemical properties.[1] This guide provides a comprehensive overview of its core physical characteristics, offering both established data and predictive insights relevant to researchers in drug development and chemical synthesis. The interplay between the molecule's structural components—the bulky, nonpolar tert-butyl group, the hydrogen-bonding capable secondary amine, and the polar nitrile moiety—governs its behavior in various physical states and solvent systems. A thorough understanding of these properties is paramount for its effective handling, application in synthetic protocols, and prediction of its pharmacokinetic behavior.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Section 1: Core Physical and Chemical Identifiers

A precise understanding of a compound's fundamental identifiers is the cornerstone of reproducible research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21539-53-7 | [1][2][3] |

| Molecular Formula | C₇H₁₄N₂ | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| SMILES | CC(C)(C)NCCC#N | [1] |

| InChIKey | DGXPYBHONIFYLU-UHFFFAOYAZ | [1] |

| Boiling Point | 81-83 °C at 10 mmHg | [1] |

| ~190-200 °C (estimated at 760 mmHg) | ||

| Density | 0.86 g/mL | [1] |

| Melting Point | Not available | [1] |

| Solubility | Predicted to be soluble in polar organic solvents and moderately soluble in water. | |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. |

Section 2: Analysis of Key Physical Properties

The physical properties of this compound are a direct consequence of its molecular architecture. The presence of a nitrogen atom with a lone pair of electrons and an N-H bond allows for hydrogen bonding, which significantly influences its boiling point and solubility.

Boiling Point: The experimentally reported boiling point is 81-83 °C at a reduced pressure of 10 mmHg.[1] Extrapolating this to standard atmospheric pressure (760 mmHg) using a pressure-temperature nomograph suggests a boiling point in the range of 190-200 °C. This relatively high boiling point for its molecular weight is attributed to intermolecular hydrogen bonding facilitated by the secondary amine group. However, the bulky tert-butyl group provides steric hindrance, which may limit the efficiency of these interactions compared to less hindered secondary amines.

Density: The density is reported as 0.86 g/mL, indicating it is less dense than water.[1] This value is typical for an aliphatic amine of its size.

Solubility: While specific experimental solubility data is not readily available, the molecule's structure allows for a qualitative prediction. The secondary amine and nitrile groups are polar and capable of forming hydrogen bonds with protic solvents like water. Conversely, the seven carbon atoms, particularly the bulky tert-butyl group, contribute significant nonpolar character. This duality suggests that this compound is likely soluble in a range of polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is expected to be moderate; the polar functionalities enhance solubility, but the hydrophobic carbon backbone limits it.

Influence of functional groups on physical properties.

Section 3: Predicted Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a robust prediction of its key spectral features can be made based on its functional groups and data from analogous structures.[4][5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~1.1 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃) will produce a sharp, strong singlet.

-

~2.5 ppm (triplet, 2H): The methylene protons adjacent to the nitrile group (-CH₂-CN) are expected to appear as a triplet, split by the neighboring CH₂ group.

-

~2.8 ppm (triplet, 2H): The methylene protons adjacent to the nitrogen atom (-NH-CH₂-) will likely appear as a triplet, split by the other CH₂ group.

-

Broad singlet (1H): The amine proton (-NH-) will typically appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration. This peak may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~118-120 ppm: The carbon of the nitrile group (C≡N).

-

~50-52 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).

-

~40-45 ppm: The carbon adjacent to the nitrogen (-NH-CH₂-).

-

~28-30 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

~15-20 ppm: The carbon adjacent to the nitrile group (-CH₂-CN).

IR (Infrared) Spectroscopy:

-

~3300-3350 cm⁻¹ (weak-medium, sharp): N-H stretch from the secondary amine.

-

~2970-2870 cm⁻¹ (strong): C-H stretching from the aliphatic (tert-butyl and methylene) groups.

-

~2240-2260 cm⁻¹ (medium, sharp): C≡N stretching of the nitrile group. This is a very characteristic peak.

-

~1470 cm⁻¹: C-H bending from the CH₂ and CH₃ groups.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 126 corresponding to the molecular weight.

-

Key Fragmentation: A prominent peak at m/z = 111 due to the loss of a methyl group ([M-15]⁺). Another significant fragmentation would be alpha-cleavage adjacent to the nitrogen atom, leading to a stable tert-butyl iminium ion or cleavage of the tert-butyl group itself.

Section 4: Experimental Determination Protocols

To ensure the accuracy and validity of physical property data, standardized experimental protocols must be followed. The methodologies described herein are designed to be self-validating and suitable for a typical research laboratory setting.

Protocol 1: Micro-Boiling Point Determination via Thiele Tube

This method is chosen for its efficiency with small sample volumes, which is crucial when working with valuable or newly synthesized compounds. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small glass test tube (e.g., 75x10 mm).

-

Capillary Tube Insertion: Place a standard melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the heat-transfer arm is properly positioned for heating.

-

Observation (Initial Heating): Gently heat the side arm of the Thiele tube with a microburner or heat gun. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a continuous stream. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Recording the Boiling Point: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it is the precise temperature where the external pressure just exceeds the sample's vapor pressure.

-

Validation: Allow the apparatus to cool slightly and re-heat to obtain a second reading. A consistent result validates the measurement. Always record the ambient atmospheric pressure alongside the boiling point.

Workflow for micro-boiling point determination.

Protocol 2: Density Determination

Density is a fundamental property calculated from the mass and volume of a substance. A straightforward and reliable method uses a graduated cylinder and an analytical balance.

Methodology:

-

Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it, or record its mass (m₁).

-

Volume Measurement: Carefully add a volume of this compound to the graduated cylinder, aiming for a volume between 5 and 10 mL. Read the volume (V) precisely from the bottom of the meniscus.

-

Mass of Filled Cylinder: Place the graduated cylinder containing the sample back on the balance and record the new mass (m₂).

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁

-

Calculate the density (ρ): ρ = m_liquid / V

-

-

Validation: Perform the measurement in triplicate and average the results to minimize measurement errors and ensure precision. Ensure the temperature of the sample is recorded as density is temperature-dependent.

Section 5: Safety and Handling

As a bifunctional compound containing both amine and nitrile groups, this compound must be handled with appropriate care.

-

General Hazards: Based on related structures, it should be considered an irritant.[8] Nitriles as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10][11] Amines can be corrosive and cause skin and eye irritation or burns.[9][10][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][12]

-

Handling: Avoid direct contact with skin and eyes.[12] Avoid inhalation of vapors.[9][13] Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste. Do not release to the environment.[9]

References

-

ChemSynthesis. (2025). 3-(tert-butylamino)propanenitrile. Retrieved from [Link]

-

SpectraBase. (2024). 3-(Tert-butylamino)propanenitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 3-(Butylamino)propionitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet for (S)-3-(tert-Butylamino)propane-1,2-diol. Retrieved from [Link]

-

Ereztech LLC. (2025). Safety Data Sheet for Bis(t-butylamino)silane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(methylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827). Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Ethylamino)propionitrile. Retrieved from [Link]

-

Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Butylamino)propionitrile. Retrieved from [Link]

-

University of Wisconsin. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

-

HDH Synthesis. (n.d.). This compound, min 99%, 100 grams. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(methylamino)- (CAS 693-05-0). Retrieved from [Link]

-

Pearson. (n.d.). Boiling Point Calculator (Simple / Advanced). Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopropionitrile. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(phenylamino)- Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Propionitrile. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]

- 6. Propanenitrile, 3-(dimethylamino)- [webbook.nist.gov]

- 7. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]

- 8. 3-(Butylamino)propionitrile | C7H14N2 | CID 136495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ereztech.com [ereztech.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(tert-BUTYLAMINO)PROPIONITRILE

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butylamino)propionitrile is a chemical compound with the molecular formula C7H14N2.[1][2][3] As with any molecule destined for use in research or drug development, unambiguous confirmation of its chemical structure is a critical first step. This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of this compound. We will delve into the principles and practical applications of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the connectivity and arrangement of atoms within this molecule.

I. Mass Spectrometry: Determining the Molecular Formula and Fragmentation Pattern

Mass spectrometry is an essential tool for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation patterns.

Expected Molecular Ion and the Nitrogen Rule

For this compound (C7H14N2), the expected molecular weight is approximately 126.20 g/mol .[2][3] A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[4][5][6] Conversely, a compound with an even number of nitrogen atoms, like this compound, is expected to exhibit an even-numbered molecular ion peak.

Fragmentation Analysis

The fragmentation of amines in a mass spectrometer is characterized by α-cleavage, the breaking of the bond between the α and β carbons relative to the nitrogen atom.[5] This process leads to the formation of a stable iminium ion. For this compound, two primary α-cleavage pathways are anticipated:

-

Loss of a methyl group (CH3•): Cleavage between the tertiary carbon and one of the methyl groups of the tert-butyl group would result in the loss of a methyl radical (mass = 15). This would generate a fragment with an m/z of 111 (126 - 15).

-

Loss of an ethyl group from the propionitrile chain: While less favorable than the loss of the largest alkyl group, cleavage can also occur within the propionitrile chain.

The base peak in the mass spectrum of an amine is often the result of the α-cleavage that leads to the most stable carbocation.[6]

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Absorption Bands

The structure of this compound contains two key functional groups that will give rise to distinct peaks in the IR spectrum:

-

N-H Stretch (Secondary Amine): Secondary amines typically show a single, sharp N-H stretching absorption band in the region of 3300 to 3500 cm⁻¹.[7][8] This distinguishes them from primary amines, which exhibit two bands in this region (symmetric and asymmetric stretching), and tertiary amines, which show no N-H stretch.[7][8]

-

C≡N Stretch (Nitrile): The carbon-nitrogen triple bond of the nitrile group gives a characteristic, strong, and sharp absorption peak in the range of 2240 to 2260 cm⁻¹ for saturated nitriles.[9][10][11] This region of the IR spectrum has few other interfering absorptions, making the nitrile peak highly diagnostic.[9]

The presence of both a single N-H stretch and a strong C≡N stretch provides compelling evidence for the presence of a secondary amine and a nitrile group within the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

¹H NMR Spectroscopy: Proton Environments and Coupling

Based on the structure of this compound, the following proton signals are expected:

-

tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the three methyl groups will appear as a sharp singlet. The chemical shift will be relatively upfield, characteristic of protons on sp³-hybridized carbons.

-

Methylene Protons (-CH₂-CH₂-): The two methylene groups in the propionitrile chain are chemically distinct.

-

The methylene group adjacent to the nitrogen atom (-N-CH₂-) will be deshielded due to the electronegativity of the nitrogen and is expected to appear as a triplet in the range of 2.3-3.0 ppm.[12][13]

-

The methylene group adjacent to the nitrile group (-CH₂-C≡N) will also be deshielded and is expected to appear as a triplet, typically in the range of 2.0-3.0 ppm.

-

-

Amine Proton (-NH-): The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can vary significantly (typically 0.5-5.0 ppm) depending on factors like solvent and concentration.[12][13] Its identity can be confirmed by D₂O exchange, which will cause the peak to disappear from the spectrum.[7][8]

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule:

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-130 ppm.[9][14]

-

tert-Butyl Carbons:

-

The quaternary carbon will have a distinct chemical shift.

-

The three equivalent methyl carbons will give a single signal.

-

-

Methylene Carbons (-CH₂-CH₂-): The two methylene carbons will show distinct signals, with the carbon attached to the nitrogen being slightly deshielded and appearing further downfield.[7]

IV. Integrated Spectroscopic Analysis: A Self-Validating Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Structure Elucidation Workflow

The logical flow for elucidating the structure of this compound is as follows:

Caption: Workflow for the structure elucidation of this compound.

Data Summary Table

| Spectroscopic Technique | Feature | Expected Observation | Structural Implication |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 126 (Even) | Confirms molecular formula and adherence to the Nitrogen Rule.[6] |

| Fragmentation | α-cleavage patterns | Confirms the presence and connectivity of the tert-butyl and propionitrile groups.[5] | |

| IR Spectroscopy | N-H Stretch | Single, sharp peak ~3300-3500 cm⁻¹ | Indicates a secondary amine.[7][8] |

| C≡N Stretch | Strong, sharp peak ~2240-2260 cm⁻¹ | Confirms the presence of a nitrile group.[9][10] | |

| ¹H NMR Spectroscopy | Singlet (9H) | ~1.0-1.3 ppm | Nine equivalent protons of the tert-butyl group. |

| Triplet (2H) | ~2.3-3.0 ppm | Methylene protons adjacent to the nitrogen.[12][13] | |

| Triplet (2H) | ~2.0-3.0 ppm | Methylene protons adjacent to the nitrile. | |

| Broad Singlet (1H) | Variable (0.5-5.0 ppm) | Secondary amine proton (disappears with D₂O exchange).[12][13] | |

| ¹³C NMR Spectroscopy | Nitrile Carbon | ~115-130 ppm | Confirms the nitrile functional group.[9][14] |

| Aliphatic Carbons | Signals in the typical sp³ region | Confirms the carbon skeleton. |

Conclusion

The comprehensive analysis of this compound using mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a robust and self-validating method for its complete structure elucidation. Each technique offers unique and complementary information, and their combined interpretation allows for the unambiguous confirmation of the molecular structure. This rigorous analytical approach is fundamental to ensuring the identity and purity of compounds used in research and development, forming the bedrock of reliable and reproducible scientific outcomes.

References

- JoVE.

- JoVE. Mass Spectrometry of Amines.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]/20%3A_Carboxylic_Acids_and_Their_Derivatives/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)

- Whitman College. GCMS Section 6.15. [Link]

- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

- National Center for Biotechnology Information. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

- Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

- JoVE. IR Frequency Region: Alkyne and Nitrile Stretching.

- Unknown Source.

- Problems in Chemistry. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

- National Center for Biotechnology Information. This compound | C7H14N2 | CID 2757246 - PubChem. [Link]

- Semantic Scholar. Substituent effects on the carbon-13 chemical shifts in nitriles. [Link]

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

- National Institute of Standards and Technology. 3-(Butylamino)propionitrile. [Link]

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

- National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

- Royal Society of Chemistry. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]

- ResearchGate. (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

- ACS Publications. Spectroscopic and thermodynamic studies of unsaturated nitrile compounds. 1. The infrared and Raman spectra, stable conformation, and values for the ideal gas thermodynamic functions of cis-2-pentenenitrile. [Link]

- SpectraBase. 3-(Tert-butylamino)propanenitrile - Optional[13C NMR] - Chemical Shifts. [Link]propanenitrile)

- National Center for Biotechnology Information. 3-(Butylamino)propionitrile | C7H14N2 | CID 136495 - PubChem. [Link]

- OpenStax. 24.10 Spectroscopy of Amines. [Link]

- NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR_Spectroscopy)

- Royal Society of Chemistry. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. [Link]

- National Center for Biotechnology Information. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. [Link]

- Oregon State University. Spectroscopy of Amines. [Link]

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

- MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link]

- Organic Syntheses. 6 - Organic Syntheses Procedure. [Link]

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines)

- Google Patents.

- Chemistry LibreTexts. 21.3: Spectroscopy of the Amine Group. [Link]

- The Royal Society of Chemistry. Supplementary Information. [Link]

- SpectraBase. 3-(Dibutylamino)propionitrile - Optional[Vapor Phase IR] - Spectrum. [Link]propionitrile)

- Oakwood Chemical. This compound, min 99%, 100 grams. [Link]

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).. [Link]

- PubChemLite. 3-(butylamino)propionitrile (C7H14N2). [Link]

Sources

- 1. This compound | C7H14N2 | CID 2757246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

A Comprehensive Spectroscopic and Analytical Guide to 3-(tert-BUTYLAMINO)PROPIONITRILE

Introduction

3-(tert-Butylamino)propionitrile is a bifunctional molecule containing a sterically hindered secondary amine and a nitrile group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized compounds. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supplemented with data from analogous structures.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound dictates the expected signals in various spectroscopic techniques.

A Comprehensive Technical Guide to 3-[(2-methylpropan-2-yl)amino]propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical examination of the chemical compound commonly known as 3-(tert-BUTYLAMINO)PROPIONITRILE. We will systematically elucidate its structure to derive the official International Union of Pure and Applied Chemistry (IUPAC) name: 3-[(2-methylpropan-2-yl)amino]propanenitrile . This document covers the fundamental principles of its nomenclature, key physicochemical properties, a detailed synthesis protocol with mechanistic insights, and methods for its spectroscopic characterization. The aim is to furnish researchers and drug development professionals with a comprehensive and authoritative resource on this versatile chemical building block.

Nomenclature and Structure Elucidation

The accurate and unambiguous naming of a chemical compound is foundational to scientific communication. The IUPAC system provides a standardized set of rules to achieve this. Let's deconstruct the common name "this compound" to arrive at its systematic IUPAC designation.

Identifying the Parent Structure

According to IUPAC nomenclature, the principal functional group with the highest precedence dictates the suffix of the name. In this molecule, the nitrile group (-C≡N) takes precedence over the amine group.

-

Parent Chain: The longest continuous carbon chain that includes the carbon of the nitrile group is a three-carbon chain.[1]

-

Alkane Name: A three-carbon alkane is propane.

-

Nitrile Suffix: For acyclic nitriles, the "-e" from the alkane name is replaced with the suffix "-nitrile". Therefore, the parent structure is propanenitrile .[2][3][4]

The carbon of the nitrile group is designated as position 1 (C1).

Identifying and Locating Substituents

A secondary amino group is attached to the carbon at position 3 (C3) of the propanenitrile chain. This substituent is a tert-butyl group bonded to a nitrogen atom.

-

Amino Substituent: The group is named as an "amino" substituent.

-

tert-Butyl Group: Attached to the nitrogen of the amino group is a tert-butyl group. Systematically, this branched alkyl group is named by identifying its longest carbon chain (propane) and its substituent (a methyl group at position 2). Thus, the systematic name for tert-butyl is (2-methylpropan-2-yl) .

-

Naming the Full Substituent: The entire substituent group at C3 is therefore named [(2-methylpropan-2-yl)amino] . The square brackets are used to enclose the complex substituent name to avoid ambiguity.

Assembling the Final IUPAC Name

Combining the components yields the full, unambiguous IUPAC name:

3-[(2-methylpropan-2-yl)amino]propanenitrile

The process can be visualized as a logical workflow:

Physicochemical and Structural Properties

A summary of the key properties for 3-[(2-methylpropan-2-yl)amino]propanenitrile is provided below. These data are essential for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source |

| CAS Number | 21539-53-7 | [5][6] |

| Molecular Formula | C₇H₁₄N₂ | [6][7] |

| Molecular Weight | 126.20 g/mol | [5][6][7] |

| Boiling Point | 81-83 °C (at 10 mmHg) | [7] |

| Density | 0.86 g/mL | [7] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)amino]propanenitrile | PubChem |

| Synonyms | This compound | [5][6] |

Synthesis and Mechanistic Insights

This compound is typically synthesized via the cyanoethylation of tert-butylamine, which involves a Michael addition reaction. This is an efficient and widely used method for forming β-aminopropionitriles.

Reaction Mechanism: Michael Addition

The reaction proceeds through the nucleophilic addition of tert-butylamine to the electron-deficient β-carbon of acrylonitrile. The lone pair of electrons on the amine's nitrogen atom attacks the C=C double bond, which is activated by the electron-withdrawing nitrile group. This is followed by protonation of the resulting carbanion intermediate, typically by another molecule of the amine or trace amounts of water, to yield the final product.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of β-aminopropionitriles adapted from established methods.[8][9]

Materials:

-

tert-Butylamine

-

Acrylonitrile (Caution: Toxic and volatile)

-

Deionized water (optional, as catalyst)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine. The reaction is often run with an excess of the amine to minimize the formation of the double-addition product.

-

Addition of Acrylonitrile: Cool the flask in an ice bath. Slowly add acrylonitrile dropwise to the stirring tert-butylamine. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Remove the excess tert-butylamine under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-[(2-methylpropan-2-yl)amino]propanenitrile can be purified by vacuum distillation to yield a clear, colorless liquid.[7]

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - A singlet integrating to 9 protons for the tert-butyl group (-C(CH₃)₃).- Two triplets, each integrating to 2 protons, for the two methylene groups (-CH₂-CH₂-), showing coupling to each other. - A broad singlet for the amine proton (-NH-). |

| ¹³C NMR | - A quaternary carbon signal for the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- Two signals for the methylene carbons.- A signal for the nitrile carbon (typically downfield). |

| FT-IR | - A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.[10]- An N-H stretching band around 3300-3500 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (126.20).[11][12] |

Applications and Research Interest

β-Aminopropionitriles are valuable intermediates in organic synthesis and medicinal chemistry.[13]

-

Pharmaceutical Scaffolds: The presence of both a nucleophilic amine and a versatile nitrile group allows for a wide range of chemical transformations, making it a useful building block for creating libraries of compounds for drug discovery.

-

Precursors to Diamines: The nitrile group can be readily reduced to a primary amine, converting the molecule into a 1,3-diamine. These diamines are important ligands for metal complexes and key components in the synthesis of polymers and pharmaceuticals.

-

Chemical Synthesis: It serves as a C3 building block in various chemical reactions.[13]

Conclusion

3-[(2-methylpropan-2-yl)amino]propanenitrile is a compound whose structure is precisely described by IUPAC nomenclature. Its synthesis via Michael addition of tert-butylamine to acrylonitrile is a robust and scalable method. The compound's bifunctional nature—possessing both an amine and a nitrile group—renders it a highly useful and versatile intermediate for further chemical elaboration, particularly in the fields of materials science and pharmaceutical development. This guide has provided the foundational technical information required for its effective use in a research and development setting.

References

- JoVE. (2025). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles.

- ACD/Labs. (n.d.). R-5.7.9 Nitriles, isocyanides and related compounds.

-

Química Organica.org. (n.d.). Nitrile nomenclature. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136495, 3-(Butylamino)propionitrile. Retrieved from [Link].

-

Chemistry Steps. (2023). Naming Nitriles. Retrieved from [Link].

-

Chemistry LibreTexts. (2024). 20.1: Naming Carboxylic Acids and Nitriles. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757246, this compound. Retrieved from [Link].

-

NIST. (n.d.). 3-(Butylamino)propionitrile. In NIST Chemistry WebBook. Retrieved from [Link].

-

HDH Advancement. (n.d.). This compound, min 99%, 100 grams. Retrieved from [Link].

-

Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. 27, 3. DOI: 10.15227/orgsyn.027.0003. Retrieved from [Link].

-

PubChemLite. (n.d.). 3-(butylamino)propionitrile (C7H14N2). Retrieved from [Link].

-

SpectraBase. (n.d.). 3-(Dibutylamino)propionitrile. Retrieved from [Link].

-

Wikipedia. (n.d.). Propionitrile. Retrieved from [Link].

- Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Nitrile nomenclature [quimicaorganica.org]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-(Butylamino)propionitrile [webbook.nist.gov]

- 12. PubChemLite - 3-(butylamino)propionitrile (C7H14N2) [pubchemlite.lcsb.uni.lu]

- 13. Propionitrile - Wikipedia [en.wikipedia.org]

3-(tert-BUTYLAMINO)PROPIONITRILE safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-(tert-BUTYLAMINO)PROPIONITRILE

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Nitrile Safety

This compound is a bifunctional molecule, incorporating both a secondary amine and a nitrile group. This structure makes it a valuable building block in organic synthesis, particularly within pharmaceutical and materials science research. However, its chemical nature, specifically the presence of the nitrile group, necessitates a rigorous and informed approach to safety. Organic nitriles can pose significant health risks, including the potential for metabolic release of cyanide. This guide moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the risks associated with this compound and to provide a framework for its safe manipulation in a laboratory setting. The protocols and insights herein are designed to empower the research professional to work with confidence, grounded in a culture of safety and scientific integrity.

Section 1: Hazard Identification and Classification

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1][2] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. It is crucial to recognize that, like many aliphatic nitriles, this compound can be metabolized in the body to release cyanide, which is a potent inhibitor of cellular respiration.[3][4] This potential for severe systemic toxicity underpins the stringent handling requirements.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |

Section 2: Physicochemical Properties

Understanding the physical properties of a substance is critical for designing safe experiments, particularly concerning its volatility and potential for exposure.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21539-53-7 | [1][5][6] |

| Molecular Formula | C₇H₁₄N₂ | [1][5][6][7] |

| Molecular Weight | 126.20 g/mol | [1][2][5][6] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 81-83 °C at 10 Torr (13.3 mbar) | [1][5] |

| Density | 0.86 g/mL | [1][5] |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize the risk of exposure. This involves a combination of robust engineering controls and diligent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[9] This is non-negotiable due to the compound's potential inhalation toxicity and respiratory irritation.[2][10] The fume hood contains vapors and protects the user from respiratory exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[10][11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[11][12] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards at all times.[13] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[14]

-

Skin Protection:

-

Gloves: Standard nitrile gloves may provide a contact barrier but should be considered for splash protection only and must be replaced immediately if contamination is suspected.[14] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered.[3] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your hands.[15][16]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.[9] Ensure it is fully buttoned to provide maximum coverage.

-

-

Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[9][15] Perforated shoes, sandals, or fabric footwear offer inadequate protection.

Section 4: Core Protocols for Safe Handling and Storage

Adherence to standardized procedures is critical for minimizing the risk of acute or chronic exposure.

Experimental Workflow: A Step-by-Step Approach

-

Preparation: Before handling the chemical, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.[12] Prepare the work area within the fume hood by lining it with absorbent bench paper.[14]

-

Aliquotting and Transfer: Conduct all transfers of the liquid within the fume hood.[9] Use appropriate tools like pipettes or syringes to avoid spills. When transferring, open containers slowly and orient them away from your face.[9]

-

Reaction Setup: If adding the compound to a reaction, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially when mixing with strong acids or oxidizing agents.[3][17]

-

Post-Handling: After completing the work, decontaminate any equipment used. Tightly seal the container of this compound.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling, even if gloves were worn.[12][15] Do not eat, drink, or apply cosmetics in the laboratory.[15]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][10][11][17]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid anhydrides.[3][17][18] Contact with these materials could lead to vigorous or violent reactions.

-

Access: Store in a locked cabinet or an area accessible only to authorized personnel.[10]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure or spill. All laboratory personnel must be trained on these procedures.

First Aid Measures

The primary goal of first aid is to remove the chemical from the victim and seek immediate professional medical attention.

-

Inhalation: Move the exposed person to fresh air at once.[19][20] If breathing has stopped or is difficult, provide artificial respiration or oxygen, but only if you are trained to do so.[19][21] Seek immediate medical attention.[3][19]

-

Skin Contact: Immediately remove all contaminated clothing and jewelry.[4][22] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][19] Seek immediate medical attention.[4]

-